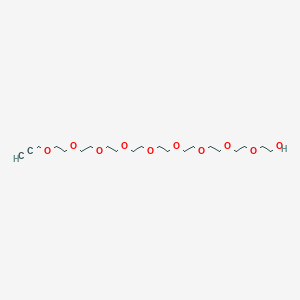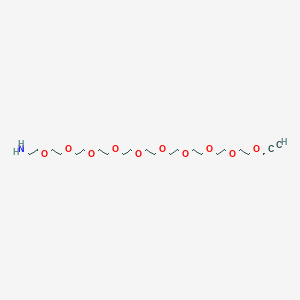
炔丙基-PEG7-醇
描述
Propargyl-PEG7-alcohol is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The synthesis of Propargyl-PEG7-alcohol involves the use of a PEG (Mw = 3500 Da) with an α-hydroxyl group and an ω-carboxyl as the starting polymer . The carboxyl group of the bifunctional PEG is modified into a propargyl, then carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .Molecular Structure Analysis
The molecular weight of Propargyl-PEG7-alcohol is 364.44 . Its IUPAC name is 3,6,9,12,15,18,21-heptaoxatetracos-23-yn-1-ol .Chemical Reactions Analysis
Propargyl-PEG7-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of the click chemistry reactions, which are known for their reliability, specificity, and biocompatibility .Physical And Chemical Properties Analysis
Propargyl-PEG7-alcohol is a liquid with a molecular weight of 364.44 . Its IUPAC name is 3,6,9,12,15,18,21-heptaoxatetracos-23-yn-1-ol .科学研究应用
Synthesis of Heterobifunctional Poly (ethylene glycol) Derivatives
Propargyl-PEG7-alcohol can be used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives with hydroxyl, carboxyl, mercapto or hydrazide end groups . This method can be useful to the development of PEG-based bioconjugates for a variety of biomedical applications .
Biomedical Applications
Due to its low toxicity, good hydrophilicity, excellent biocompatibility and biodegradability, Propargyl-PEG7-alcohol can be used in various biomedical applications such as protein modification , PEG-drug conjugates , polymer micelles , and 3-D scaffold materials in tissue engineering and regenerative medicine .
Synthesis of Conjugated and Nanostructured Polymers
Propargyl-PEG7-alcohol can be used in the synthesis of conjugated and nanostructured poly (propargyl alcohol) polymers . These polymers have optical band gaps in the range of 2.85–3.50 eV and conductivity in the range of 2.45×10−6 to 9.43×10−7 depending on the polymerization conditions and the media used .
Synthesis of Functionalized Pyrrole
Propargyl-PEG7-alcohol can be used in the synthesis of functionalized pyrrole from the intramolecular cyclization of N -propargylic β -enaminones . This method can be useful in the development of new types of π-conjugated and colored polymers .
Use in Electronic Devices
Due to its π-electron conjugation in their backbone, Propargyl-PEG7-alcohol can be used in electronic devices . The nano size and low toxicity of PA have actually been demonstrated in a wide range of in vitro sensing and cellular imaging .
Use in Humidity Sensors
Propargyl-PEG7-alcohol can be used in humidity sensors . The conductivity of these polymers can be enhanced over many orders of magnitude in the case of iodine doping and is enhanced by treating with acid for use in the humidity sensors or in the battery constructions .
作用机制
Target of Action
Propargyl-PEG7-alcohol is a polyethylene glycol (PEG) derivative that contains a hydroxyl group and a propargyl group . The primary targets of Propargyl-PEG7-alcohol are molecules or biomolecules containing azide groups . The propargyl group in the compound can react with these azide groups via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" .
Mode of Action
The interaction of Propargyl-PEG7-alcohol with its targets involves a chemical reaction known as “click chemistry”. In this process, the propargyl group in the compound reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG7-alcohol are those involving the targets it interacts with. The formation of a triazole linkage can lead to the modification of these targets, potentially altering their function . The exact pathways affected would depend on the specific azide-bearing targets involved.
Pharmacokinetics
As a peg derivative, it is expected to have good solubility and stability, which could enhance its bioavailability .
Result of Action
The molecular and cellular effects of Propargyl-PEG7-alcohol’s action would depend on the specific azide-bearing targets it interacts with. By forming a stable triazole linkage with these targets, the compound could potentially alter their function .
Action Environment
The action, efficacy, and stability of Propargyl-PEG7-alcohol can be influenced by various environmental factors. For instance, the presence of copper is necessary for the compound to react with azide-bearing targets . Additionally, the compound’s stability and reactivity could potentially be affected by factors such as pH and temperature .
安全和危害
未来方向
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG7-alcohol and related compounds have a promising future in various fields, especially in the synthesis of PROTACs .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWWECGLRVWCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG7-alcohol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)



